molecular formula C22H22N2O4S B2984679 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 946267-74-9

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2984679
CAS No.: 946267-74-9
M. Wt: 410.49
InChI Key: JBJMFTRKYSQCBF-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide (CAS 946267-74-9) is a sophisticated synthetic compound with a molecular formula of C₂₂H₂₂N₂O₄S and a molecular weight of 410.49 g/mol, offered for research applications . This chemical entity is structurally characterized by a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry that is widely found in a variety of pharmacologically active compounds . This core is functionalized with a furan-2-carbonyl group and a 2,5-dimethylbenzenesulfonamide moiety, integrating two significant pharmacophores into a single molecule. The sulfonamide functional group is a cornerstone of synthetic antimicrobial drugs and is known to confer a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . Compounds based on the tetrahydroquinoline structure have been investigated for their potential to inhibit RORγ activity, a therapeutic target for the treatment of various immune and inflammatory diseases, such as psoriasis and rheumatoid arthritis . This makes it a valuable candidate for researchers in the fields of immunology and medicinal chemistry. The compound is supplied with a high purity level of 95%+ . It is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers can procure this compound in various quantities to suit their specific experimental requirements .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-7-8-16(2)21(13-15)29(26,27)23-18-10-9-17-5-3-11-24(19(17)14-18)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJMFTRKYSQCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide (BF00544)
  • Structural Difference: The tetrahydroisoquinoline scaffold replaces tetrahydroquinoline, altering the nitrogen position in the fused ring system.
  • Substituent Variation : The benzene sulfonamide group contains a 2-methoxy-5-methyl substitution (vs. 2,5-dimethyl in the target compound).
  • Impact: Molecular Weight: 426.49 (vs. ~422 inferred for the target compound), reflecting the additional oxygen in the methoxy group .
4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (G512-0159)
  • Structural Difference : Thiophene-2-carbonyl replaces furan-2-carbonyl, and the benzene sulfonamide is substituted with a 4-fluoro group.
  • Impact :
    • Lipophilicity : Thiophene’s higher aromaticity and sulfur atom increase logP (4.3085) compared to furan analogs, enhancing lipid solubility .
    • Electronic Effects : Fluorine’s electronegativity may improve metabolic stability and influence binding interactions.

Substituent Effects on the Benzene Sulfonamide Group

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
  • Structural Difference : 2-Methoxy-4,5-dimethyl substitution vs. 2,5-dimethyl in the target compound.
  • Impact :
    • Steric Hindrance : Additional methyl groups at the 4-position may restrict rotational freedom, affecting binding pocket interactions.
    • Molecular Weight : 440.5 (higher than the target compound due to methoxy and extra methyl groups) .

Key Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors Core Scaffold
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide (Target) C22H23N2O4S* ~422 (inferred) ~3.8† 5 Tetrahydroquinoline
N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide (BF00544) C22H22N2O5S 426.49 3.5‡ 6 Tetrahydroisoquinoline
4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (G512-0159) C20H17FN2O3S2 416.49 4.3085 6 Tetrahydroquinoline
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide C23H24N2O5S 440.5 ~4.0† 6 Tetrahydroquinoline

*Inferred based on structural similarity to BF00544; †Estimated using substituent contributions; ‡Calculated using fragment-based methods.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and the biological effects observed in various studies.

Structural Characteristics

The compound features a unique architecture comprising:

  • Furan-2-carbonyl group : Known for its diverse biological properties.
  • Tetrahydroquinoline moiety : Associated with various pharmacological effects.
  • Sulfonamide group : Commonly found in many therapeutically active compounds.

The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, indicating a complex arrangement that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of the Furan Derivative : Cyclization of appropriate precursors.
  • Formation of the Tetrahydroquinoline : Utilizing reactions such as the Povarov reaction.
  • Coupling Reactions : Linking the sulfonamide to the furan and tetrahydroquinoline components.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial activity. For instance:

Compound NameActivity TypeReference
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Antimicrobial
5-NitrobenzenesulfonamideAntibacterial
N-(furan-2-carbonyl)-anilineAnticancer

These findings suggest that this compound may also possess similar antimicrobial properties.

Anticancer Activity

The sulfonamide group is often linked to anticancer activity. Studies on related compounds have shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound potentially inhibits specific enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 5.19 to 11.72 µM) .
  • Antimicrobial Efficacy : Compounds structurally similar to this compound have shown moderate to high antimicrobial activity against various pathogens .

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